molecular formula C20H18N2O B11954986 N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide CAS No. 74376-50-4

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide

Cat. No.: B11954986
CAS No.: 74376-50-4
M. Wt: 302.4 g/mol
InChI Key: TVWTWPJDLJNYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide is a compound belonging to the acridine family, known for its diverse biological and pharmacological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-viral properties .

Preparation Methods

The synthesis of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide involves its ability to intercalate with DNA, disrupting the normal function of DNA and related enzymes. This intercalation is driven by π-stacking interactions between the acridine core and the base pairs of the DNA double helix . This disruption can inhibit processes such as DNA replication and transcription, leading to cell death in cancer cells. Additionally, it may inhibit enzymes like α-glucosidase by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide can be compared with other acridine derivatives such as:

Properties

CAS No.

74376-50-4

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C20H18N2O/c23-20(21-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2,(H,21,23)

InChI Key

TVWTWPJDLJNYRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.